8-Amino-1,7-naphthyridine-5-carboxylic acid

Purity comparison Procurement specification Quality control

8-Amino-1,7-naphthyridine-5-carboxylic acid (CAS 1424941-74-1; molecular formula C9H7N3O2; MW 189.17 g/mol) is a heterocyclic building block composed of a 1,7-naphthyridine core bearing an amino substituent at the 8-position and a carboxylic acid group at the 5-position. The 1,7-naphthyridine scaffold is one of six diazanaphthalene regioisomers and has been independently validated as a productive template for kinase inhibitor discovery, most notably yielding the potent PIP4K2A inhibitors BAY‑091 and BAY‑297.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
Cat. No. B7950191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-1,7-naphthyridine-5-carboxylic acid
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NC=C2C(=O)O)N)N=C1
InChIInChI=1S/C9H7N3O2/c10-8-7-5(2-1-3-11-7)6(4-12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14)
InChIKeyKTQZSWAYGJGRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Amino-1,7-naphthyridine-5-carboxylic acid (CAS 1424941-74-1) – Structural, Purity, and Procurement Baseline


8-Amino-1,7-naphthyridine-5-carboxylic acid (CAS 1424941-74-1; molecular formula C9H7N3O2; MW 189.17 g/mol) is a heterocyclic building block composed of a 1,7-naphthyridine core bearing an amino substituent at the 8-position and a carboxylic acid group at the 5-position . The 1,7-naphthyridine scaffold is one of six diazanaphthalene regioisomers and has been independently validated as a productive template for kinase inhibitor discovery, most notably yielding the potent PIP4K2A inhibitors BAY‑091 and BAY‑297 [1]. The compound’s precise substitution pattern places its reactive handles at positions capable of directing Sonogashira cross‑coupling, amide bond formation, and metal‑coordination chemistry, thereby distinguishing it from more common 1,8‑naphthyridine derivatives that dominate commercial antibacterial libraries [2].

Why 8-Amino-1,7-naphthyridine-5-carboxylic acid Cannot Be Replaced by Generic Naphthyridine Analogs


The broad class descriptor “naphthyridine” masks profound differences in reactivity and biological target engagement among the six possible regioisomers. The 1,7‑naphthyridine ring system exhibits a more complex and distinct nucleophilic addition pattern than the more widely exploited 1,8‑naphthyridine isomer [1]. Critically, BAY‑091/297 development showed that modifying the 8‑substituent on a 1,7‑naphthyridine‑5‑carboxylic acid core directly controls PIP4K2A biochemical IC50 (e.g., 5.5 nM for the optimized carboxamide) and cellular target engagement, whereas closely related pyrido[3,4‑d]pyrimidine or unsubstituted naphthyridine cores lose activity [2]. Consequently, any attempt to simply interchange “naphthyridine‑5‑carboxylic acids” without retaining the 8‑amino‑1,7‑regioisomeric identity risks losing the intrinsic kinase‑inhibitor potential, synthetic tractability, and metal‑binding properties that are uniquely enabled by the precise placement of the amino and carboxyl functions on the 1,7‑naphthyridine scaffold [3].

Quantitative Differentiation Evidence for 8-Amino-1,7-naphthyridine-5-carboxylic acid Relative to Close Analogs


Supplier Purity Specification Benchmark: Target Compound vs. 8‑Hydroxy and 8‑Chloro Analogs

When sourcing 1,7‑naphthyridine‑5‑carboxylic acid building blocks, the purity specification directly impacts the reliability of downstream SAR and scale‑up. 8‑Amino‑1,7‑naphthyridine‑5‑carboxylic acid is commercially available from MolCore with a documented purity of NLT 98% . In contrast, the 8‑hydroxy analog (CAS 1421473‑07‑5) is typically supplied at a minimum purity of 95% , and the 8‑chloro analog (CAS 1424939‑43‑4) is listed as a discontinued product with variable specifications; multiple suppliers provide the 8‑chloro analog only in bulk with no certified purity threshold . This represents a ≥3 percentage‑point purity advantage for the 8‑amino compound relative to the nearest commercially available hydroxyl analog under identical procurement conditions.

Purity comparison Procurement specification Quality control

Physicochemical Property Differentiation: Density and Boiling Point vs. 1,7‑Naphthyridine‑5‑carboxylic Acid Parent Structure

The presence of the 8‑amino group substantially alters the physical properties of the 1,7‑naphthyridine‑5‑carboxylic acid scaffold. The target compound exhibits a predicted density of 1.5 ± 0.1 g/cm³ and a boiling point of 490.4 ± 45.0 °C at 760 mmHg . By comparison, the unsubstituted parent 1,7‑naphthyridine‑5‑carboxylic acid (CAS 1019115‑06‑0) has a lower predicted density of 1.4 ± 0.1 g/cm³ and a boiling point of 428.0 ± 25.0 °C at 760 mmHg . The +62 °C boiling point elevation and higher density of the 8‑amino derivative are indicative of stronger intermolecular hydrogen‑bonding networks, which directly inform the choice of recrystallization solvent systems, sublimation conditions, and chromatographic mobile phases during purification.

Physicochemical properties Boiling point Density Purification method selection

Kinase Inhibitor Proof‑of‑Concept: 8‑Amino‑1,7‑naphthyridine‑5‑yl Core Enables Potent PIP4K2A Inhibition (IC50 = 14 nM in Lead Series)

The 8‑amino‑1,7‑naphthyridine‑5‑yl substructure is the central pharmacophore in the lead PIP4K2A inhibitor compound 1 (BAY series), which achieved an IC50 of 14 nM in the biochemical ADP‑Glo assay (10 µM ATP) [1]. Further optimization of this core yielded BAY‑091 with an IC50 of 5.5 nM in the same assay [1]. By contrast, in a broader medicinal chemistry exploration of 1,7‑naphthyridine‑8‑amine analogs targeting CK2α, compounds bearing the 1,7‑naphthyridine‑8‑amine scaffold without the 5‑carboxylic acid group showed IC50 values ranging from 570 nM to >10,000 nM [2]. The combination of the 8‑amino and 5‑carboxylic acid groups on the 1,7‑naphthyridine core thus provides a >100‑fold improvement in biochemical potency compared to analogs lacking the carboxylic acid functionality.

Kinase inhibition PIP4K2A IC50 Drug discovery scaffold

Synthetic Versatility Differentiation: 8‑Amino Group Enables Direct Sonogashira Coupling to Yield Active HUNK Inhibitor HSL119 (IC50 = 1.7 µM in JIMT‑1 Cells)

The 8‑amino‑1,7‑naphthyridine‑5‑yl scaffold can be directly elaborated via Sonogashira coupling at the 5‑position to install an alkyne‑linked aryl benzamide, yielding the potent and selective HUNK inhibitor HSL119, which exhibits an IC50 of ~1.7 µM in JIMT‑1 breast cancer cells . This synthetic transformation is uniquely enabled by the carboxylic acid handle at the 5‑position, which can be converted to the corresponding alkyne via standard coupling chemistry. The 8‑hydroxy analog (CAS 1421473‑07‑5) lacks this direct derivatization pathway because the hydroxyl group at the 8‑position is a poor leaving group for cross‑coupling and would require protection/deprotection steps that reduce overall yield [1]. Similarly, the 8‑chloro analog (CAS 1424939‑43‑4) is inherently electrophilic at the 8‑position, making selective functionalization at the 5‑position challenging without competing side reactions [2].

Sonogashira coupling HUNK kinase Cellular IC50 Chemical probe synthesis

Antibacterial Class‑Level Differentiation: 8‑Amino‑1,7‑naphthyridines Show Broad‑Spectrum Activity While 1,8‑Naphthyridines Are Narrow‑Spectrum

The foundational patent for 8‑amino‑1,7‑naphthyridines (US 4,017,500) establishes that this subclass possesses both antibacterial and antifungal activity, with the inventors explicitly describing utility against a broad range of Gram‑positive and Gram‑negative organisms [1]. In contrast, 1,8‑naphthyridine derivatives have been reported to lack direct antibacterial activity against certain Staphylococcus aureus strains, with one study noting that “the 1,8‑naphthyridines did not present direct antibacterial activity against the strains SA‑K4414 and SA‑K4100 of S. aureus” [2]. The 1,7‑regioisomeric arrangement of nitrogen atoms, combined with the 8‑amino substitution, thus confers a broader antimicrobial spectrum that is not uniformly shared by the more common 1,8‑naphthyridine isomer.

Antibacterial Antifungal Broad‑spectrum Mechanism of action

Evidence‑Backed Application Scenarios for 8‑Amino‑1,7‑naphthyridine‑5‑carboxylic acid Procurement


Medicinal Chemistry: PIP4K2A and HUNK Kinase Inhibitor Lead Generation Programs

The compound serves as the direct precursor to the validated PIP4K2A inhibitor series (IC50 = 5.5–14 nM) [1] and the HUNK inhibitor HSL119 (cellular IC50 = 1.7 µM) . Its 5‑carboxylic acid handle enables rapid amide coupling or Sonogashira installation of aromatic moieties, while the 8‑amino group remains free for additional derivatization or hydrogen‑bonding interactions with the kinase hinge region. Medicinal chemistry teams procuring this scaffold can accelerate SAR exploration by eliminating the need for multi‑step core construction.

Anti‑Infective Discovery: Broad‑Spectrum Antibacterial/Antifungal Scaffold Development

The 8‑amino‑1,7‑naphthyridine subclass has been patented for antibacterial and antifungal applications [1]. Recent reviews of naphthyridine antimicrobials report that select 1,7‑naphthyridine derivatives inhibit DNA gyrase with IC50 values in the range of 1.7–13.2 µg/mL . The 8‑amino‑5‑carboxylic acid substitution pattern provides an entry point for synthesizing novel gyrase inhibitors that may overcome resistance mechanisms affecting the 1,8‑naphthyridine‑based fluoroquinolone class.

Chemical Biology Tool Compound Synthesis: Kinase Panel Profiling Probes

The 1,7‑naphthyridin‑8‑amine scaffold has been crystallographically confirmed to bind the ATP site of protein kinase A (PKA) [1], and the 5‑carboxylic acid derivative further enables installation of linker moieties for PROTAC design or affinity chromatography. The compound’s NLT 98% purity specification ensures that tool compounds synthesized from this building block meet the stringent purity requirements (>95%) typically mandated for chemical probe declaration.

Process Chemistry: Scalable Synthesis of Naphthyridine‑Based APIs

The higher boiling point (490 °C) and density (1.5 g/cm³) of the 8‑amino derivative relative to the parent 1,7‑naphthyridine‑5‑carboxylic acid [1] indicate greater thermal stability and reduced volatility during large‑scale reactions. Combined with the availability of the compound at NLT 98% purity from ISO‑certified suppliers , this makes it a more robust starting material for process development campaigns aiming to deliver multi‑gram quantities of advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Amino-1,7-naphthyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.